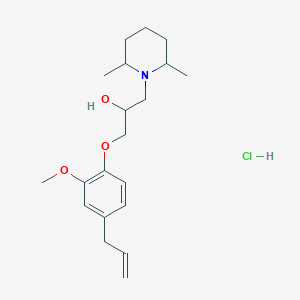
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes functional groups such as an allyl group, a methoxyphenoxy moiety, and a piperidine ring. These structural features suggest potential biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is C23H35ClN2O3, with a molecular weight of approximately 423.0 g/mol. The presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions, facilitating biological assays and therapeutic applications.
Predicted Biological Activity
Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), indicate that this compound may exhibit a range of pharmacological effects, including:
- Anti-inflammatory properties
- Analgesic effects
- Potential interactions with various biological targets such as receptors or enzymes involved in disease processes.
The compound's unique combination of functional groups suggests it may interact with specific biological pathways. For instance, the piperidine ring is known to influence neuropharmacological activities, while the methoxyphenoxy moiety may enhance interaction with neurotransmitter receptors.
Case Studies and Research Findings
Research has explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antiproliferative Activity : Studies on structurally related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, saponins isolated from medicinal plants showed dose-dependent cytotoxicity against human epidermoid cancer cells (A431) .
- Anti-biofilm Properties : Compounds with similar structural features have been evaluated for their ability to inhibit biofilm formation in bacterial cultures. This suggests that this compound may also possess antibacterial properties .
- Neuroprotective Effects : Research on piperidine derivatives indicates potential neuroprotective effects through modulation of neurotransmitter systems. This aligns with the predicted activity of the compound regarding its potential to influence neurological pathways .
Comparative Analysis
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Allylphenol | Allyl group attached to phenol | Simpler structure; lacks piperidine |
| 2-Methoxyphenol | Methoxy group on phenolic ring | No allyl or piperidine; different biological profile |
| 5-Methyl-N,N-diethyltryptamine | Tryptamine core with methyl substitution | Unique pharmacological effects; distinct from piperidine derivatives |
This comparison highlights the unique aspects of this compound and its potential therapeutic benefits that are not present in simpler analogs.
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-5-7-17-10-11-19(20(12-17)23-4)24-14-18(22)13-21-15(2)8-6-9-16(21)3;/h5,10-12,15-16,18,22H,1,6-9,13-14H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUZHNHGOCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)CC=C)OC)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














